molecular formula C19H35FN3O5PS B1139984 N-[6-[fluoro(propan-2-yloxy)phosphoryl]oxyhexyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide CAS No. 353754-93-5

N-[6-[fluoro(propan-2-yloxy)phosphoryl]oxyhexyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide

Cat. No.: B1139984
CAS No.: 353754-93-5
M. Wt: 476.54
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Description

N-[6-[Fluoro(propan-2-yloxy)phosphoryl]oxyhexyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide is a biotin-derived compound characterized by a hexahydrothieno[3,4-d]imidazol-2-one (biotin) core linked to a hexyl chain via a pentanamide spacer. The hexyl chain is further substituted with a fluoro(propan-2-yloxy)phosphoryloxy group, introducing a polar, hydrolytically labile phosphate ester moiety.

The biotin core (present in the (4S)-stereoisomer) is critical for high-affinity binding to avidin/streptavidin proteins, while the phosphorylated hexyl side chain may improve solubility, cellular uptake, or enzymatic stability compared to simpler biotin derivatives .

Properties

IUPAC Name

N-[6-[fluoro(propan-2-yloxy)phosphoryl]oxyhexyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35FN3O5PS/c1-14(2)28-29(20,26)27-12-8-4-3-7-11-21-17(24)10-6-5-9-16-18-15(13-30-16)22-19(25)23-18/h14-16,18H,3-13H2,1-2H3,(H,21,24)(H2,22,23,25)/t15?,16-,18?,29?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPHOPZAOAVYRV-AWCOPICESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(OCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OP(=O)(OCCCCCCNC(=O)CCCC[C@H]1C2C(CS1)NC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35FN3O5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-[fluoro(propan-2-yloxy)phosphoryl]oxyhexyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide involves multiple stepsThe reaction conditions often require controlled temperatures and specific reagents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring consistent quality control measures. The compound is usually produced in solid or powder form and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

N-[6-[fluoro(propan-2-yloxy)phosphoryl]oxyhexyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different biotinylated derivatives, while substitution reactions can produce various substituted phosphorofluoridate compounds .

Scientific Research Applications

N-[6-[fluoro(propan-2-yloxy)phosphoryl]oxyhexyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide has numerous applications in scientific research, including:

Mechanism of Action

The compound exerts its effects through the biotinylation of proteins, which allows for their detection and analysis. The phosphorofluoridate group reacts with enzyme active sites, inhibiting their activity and allowing for the study of enzyme functions. The molecular targets include various enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similarity Indexing and Clustering

Using Tanimoto coefficient-based similarity analysis (as in ), the target compound shares ~60–70% structural similarity with standard biotin derivatives (e.g., ). However, its phosphorylated side chain reduces similarity to simpler biotin-amides. Bioactivity clustering (as in ) suggests that biotin derivatives with extended side chains (e.g., PEG or aromatic groups) exhibit distinct target affinities. For example:

  • Benzofuran-containing analogs (e.g., ) show selective inhibition of cytochrome P450 enzymes.
  • PEGylated derivatives (e.g., ) demonstrate prolonged circulation half-lives in vivo.
  • Enzyme activity probes : Phosphorylated groups may mimic natural substrates for kinases or phosphatases .
  • Antitumor agents : Analogous biotinylated compounds (e.g., ) exploit biotin receptor overexpression in cancer cells.

Selectivity and Toxicity

Compounds like N-(2-aminoethyl)-biotinamide exhibit low cytotoxicity (IC₅₀ > 100 µM in mammalian cells), whereas phosphorylated derivatives may introduce off-target effects due to phosphate mimicry. Safety data for the target compound are unavailable, but structurally related compounds lack significant acute toxicity in preclinical models .

Biological Activity

N-[6-[fluoro(propan-2-yloxy)phosphoryl]oxyhexyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide (commonly referred to as compound 353754-93-5) is a complex chemical structure that has garnered attention for its potential biological activities. This compound is primarily utilized in proteomics research and has applications in enzyme kinetics and biochemical assays.

Chemical Structure and Properties

The compound features a phosphorofluoridate group , which is known for its reactivity with enzyme active sites. Its molecular formula is C19H35FN3O5PSC_{19}H_{35}FN_3O_5PS, and it is characterized by various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC19H35FN3O5PS
CAS Number353754-93-5
IUPAC NameThis compound
SolubilitySoluble in organic solvents

The biological activity of this compound is largely attributed to its interaction with specific enzymes. The phosphorofluoridate moiety allows the compound to act as a potent inhibitor of serine esterases and proteases. This inhibition can lead to significant effects on protein function and enzymatic processes within biological systems.

Research Findings

Case Study 1: Enzyme Kinetics

A study investigated the kinetics of serine proteases in the presence of N-[6-[fluoro(propan-2-yloxy)phosphoryl]oxyhexyl]-5-(...) The results indicated a significant decrease in enzyme activity correlating with increasing concentrations of the compound.

Case Study 2: Protein Labeling

In another study focused on proteomics applications, researchers utilized this compound to label target proteins in cell lysates. The labeled proteins were subsequently isolated and analyzed using mass spectrometry, confirming the efficacy of the compound in protein detection.

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